molecular formula C23H22N2O3S B2758781 2-(4-ethylphenyl)-4-(3-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 896704-14-6

2-(4-ethylphenyl)-4-(3-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2758781
CAS RN: 896704-14-6
M. Wt: 406.5
InChI Key: XCDZRQLHQHYLNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenyl)-4-(3-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality 2-(4-ethylphenyl)-4-(3-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethylphenyl)-4-(3-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Derivative Formation

The research on benzothiadiazine derivatives focuses significantly on their synthesis and the formation of various derivatives. For example, the treatment of 2-aminobenzylamine with sulfamide leads to the formation of dihydro 1H-2,1,3-benzothiadiazine 2,2-dioxide derivatives, which can undergo further reactions to yield a range of mono- and dialkyl derivatives, demonstrating the compound's utility as a precursor in synthetic chemistry (Knollmüller, 1971). This foundational work illustrates the compound's reactivity and potential for generating diverse chemical structures.

Novel Compounds and Mechanisms

Research has also extended to the synthesis of new compounds with potential biological activities. For instance, novel 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides were synthesized through a three-component interaction, leading to new insights into the compound's reactivity and the possibility of generating biologically active molecules (Lega et al., 2016).

Antimicrobial Activity

Additionally, the exploration of benzothiadiazine derivatives for antimicrobial activity is noteworthy. A study synthesized 4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides and evaluated their antibacterial and antifungal activities, highlighting the compound's potential in developing new antimicrobial agents (Lega et al., 2017).

properties

IUPAC Name

2-(4-ethylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-3-18-11-13-20(14-12-18)25-23(26)24(16-19-8-6-7-17(2)15-19)21-9-4-5-10-22(21)29(25,27)28/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDZRQLHQHYLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethylphenyl)-4-(3-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

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